2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid
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Overview
Description
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid is a heterocyclic compound that features a fused pyrrolo[1,2-d][1,2,4]triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often include the use of stoichiometric amounts of azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused ring system and is also used in kinase inhibitors.
Indole Derivatives: These compounds have a different ring structure but are similarly used in medicinal chemistry for their biological activities.
Uniqueness
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research and therapy .
Properties
IUPAC Name |
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)12-8(13)7-3-2-4-11(7)5-10-12/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZHNSRMTLMTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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